molecular formula C9H16ClNO B2659681 2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride CAS No. 2470435-07-3

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride

Cat. No. B2659681
CAS RN: 2470435-07-3
M. Wt: 189.68
InChI Key: ZYLWLXRVBKHBSO-UHFFFAOYSA-N
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Description

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride, commonly known as quinuclidin-3-one hydrochloride, is a chemical compound with a wide range of applications in scientific research. This compound is a bicyclic amine and has a unique structure that makes it a valuable tool in many research studies.

Scientific Research Applications

Anti-corrosion Applications

One significant application of hydroxyquinoline derivatives is in anti-corrosion for mild steel in acidic media. Research indicates that synthesized 8-hydroxyquinoline derivatives exhibit substantial anti-corrosion potency. These compounds, through weight loss and electrochemical techniques, demonstrate cathodic inhibition effects. Their adsorption efficiency on mild steel surfaces reaches up to 90%, suggesting a promising application in corrosion protection (Douche et al., 2020).

Biological Sensing

Derivatives such as fluorescein-based dyes modified with 8-aminoquinoline have been developed for sensing biological Zn(II). These compounds, including QZ1 and QZ2, show significant fluorescence enhancements upon Zn(II) coordination, making them excellent candidates for biological zinc ion detection (Nolan et al., 2005).

Antimicrobial Activity

Quinoline derivatives exhibit notable antimicrobial activities. For instance, quinoline-thiosemicarbazides and their cyclized products have shown very good antimicrobial activity against various strains, which is comparable to first-line standard drugs. This suggests their potential as a scaffold for developing new antimicrobial agents (Eswaran et al., 2009).

Cytotoxic Activity

Some hydroxyquinoline compounds have been synthesized and tested for their antiproliferative activity against human cancer cell lines. These studies show that compounds with quinolinedione derivatives exhibit higher cytotoxicity than some standard compounds, suggesting their utility in cancer research (Kadela et al., 2016).

Antitubercular Agents

Quinoline-3-carbohydrazide derivatives have been evaluated as antitubercular agents. The synthesis of these derivatives and their assessment against Mycobacterium tuberculosis indicate potential in treating tuberculosis, highlighting another significant application of quinoline-related compounds in scientific research (Thomas et al., 2011).

Future Directions

Without more specific information about this compound, it’s difficult to speculate on future directions for research or applications .

properties

IUPAC Name

2,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c11-8-5-7-3-1-2-4-9(7)10-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLWLXRVBKHBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(=O)CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,4a,5,6,7,8,8a-Octahydro-1H-quinolin-3-one;hydrochloride

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